Tris(2-chlorobenzyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-N,N-bis[(2-chlorophenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N/c22-19-10-4-1-7-16(19)13-25(14-17-8-2-5-11-20(17)23)15-18-9-3-6-12-21(18)24/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMODAYUSAHXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Tris(2-chlorobenzyl)amine
The primary methods for synthesizing this compound are rooted in well-established techniques for tertiary amine formation, focusing on the construction of carbon-nitrogen bonds through the reaction of amine and benzyl (B1604629) halide precursors.
Nucleophilic Substitution Reactions with Halogenated Benzyl Precursors
The synthesis of this compound can be achieved via a direct nucleophilic substitution pathway. A documented method involves the reaction of 2-chlorobenzyl chloride with aqueous ammonia (B1221849) in an ethanol (B145695) solvent. umn.edu In this reaction, the ammonia molecule (NH₃) acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group. This process occurs sequentially, with the initially formed primary amine (2-chlorobenzylamine) and the subsequent secondary amine [bis(2-chlorobenzyl)amine] acting as nucleophiles themselves in further reactions with 2-chlorobenzyl chloride until the tertiary amine is formed. libretexts.orgyoutube.com
| Reaction Component | Role | Example |
| Amine | Nucleophile | Aqueous Ammonia (NH₃) |
| Benzyl Precursor | Electrophile | 2-chlorobenzyl chloride |
| Solvent | Reaction Medium | Ethanol |
Alkylation Strategies in Tertiary Amine Synthesis
The synthesis of this compound is a classic example of N-alkylation, a cornerstone of amine synthesis. rsc.org This strategy involves the stepwise addition of alkyl groups to a nitrogen atom. The reaction of 2-chlorobenzyl chloride with ammonia proceeds through multiple alkylation steps. youtube.com Generally, the N-alkylation of amines with alkyl halides is one of the most fundamental and widely utilized transformations in synthetic chemistry for creating C-N bonds. rsc.org
While direct alkylation with ammonia can be effective, other strategies for tertiary amine synthesis exist, such as reductive amination. nih.govcam.ac.uk Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion, which is then reduced. nih.govcam.ac.uk However, for a symmetrical tertiary amine like this compound, direct alkylation from the corresponding benzyl halide is a more straightforward approach. umn.edu
Considerations of Steric Hindrance and Regioselectivity in Synthesis
A significant challenge in synthesizing amines through direct alkylation is the potential for over-alkylation, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com The nitrogen atom of the newly formed amine remains nucleophilic and can continue to react with the alkyl halide present in the reaction mixture. libretexts.org
However, in the case of this compound, steric hindrance plays a crucial role in moderating reactivity and influencing the final product distribution. The presence of a chlorine atom at the ortho position of each benzyl group, combined with the bulk of the three benzyl substituents themselves, creates significant steric crowding around the central nitrogen atom. nih.govresearchgate.net This steric bulk can disfavor the fourth alkylation step required to form the quaternary ammonium salt, thereby facilitating the isolation of the tertiary amine product. acs.org The temperature and specific reaction conditions can also be regulated to favor nucleophilic substitution and control the extent of alkylation. rsc.org
Synthesis of Functionalized this compound Derivatives
The chemical reactivity of this compound allows for its use as a scaffold for creating more complex, functionalized molecules, particularly for applications in coordination chemistry.
Condensation Reactions for Specific Derivative Synthesis in Coordination Chemistry
While the tertiary nitrogen of this compound is sterically hindered, related primary and secondary amines are key precursors in condensation reactions. Primary amines readily react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through the formation of a hemiaminal intermediate. mdpi.com These condensation reactions are fundamental in the synthesis of ligands for coordination chemistry. By starting with 2-chlorobenzylamine (B130927) (a precursor to the title compound), it is possible to generate a wide array of Schiff base ligands containing the 2-chlorobenzyl moiety. These ligands can then coordinate to metal ions, forming stable complexes.
Utilization of Organometallic Precursors in Derivatization
A powerful method for functionalizing aromatic rings is through the use of organometallic intermediates. Lithium-halogen exchange, for instance, involves treating an aryl halide with an organolithium reagent, such as n-butyl lithium, to replace the halogen with a lithium atom. This creates a highly reactive aryllithium species that can then react with various electrophiles to introduce new functional groups.
Optimization of Reaction Conditions for Enhanced Yields and Purity
The efficiency of the synthesis of this compound is critically dependent on the careful control of reaction parameters. The primary challenge in the N-alkylation of ammonia is controlling the degree of substitution to selectively obtain the desired tertiary amine while minimizing the formation of primary, secondary, and quaternary ammonium byproducts.
Strategic Selection of Reaction Bases and Solvent Systems
The choice of base and solvent is paramount in directing the outcome of the N-alkylation reaction. While aqueous ammonia can serve as both the nitrogen source and the base, its concentration and the presence of other bases can significantly influence the reaction rate and selectivity.
Bases: The basicity of the reaction medium is a critical factor. A higher concentration of a base is generally required to neutralize the hydrogen chloride formed as a byproduct of the reaction between the amine and 2-chlorobenzyl chloride. The use of a stronger, non-nucleophilic base can be advantageous in preventing the formation of quaternary ammonium salts by deprotonating the intermediate secondary and tertiary amines, thus reducing their nucleophilicity. However, the specific base and its stoichiometry must be carefully optimized to avoid promoting side reactions such as elimination.
Solvent Systems: The polarity and proticity of the solvent play a crucial role in the N-alkylation process. Ethanol, as a polar protic solvent, is effective in dissolving the reactants, including aqueous ammonia. umn.edu The polarity of the solvent can influence the rate of the SN2 reaction, with more polar solvents generally favoring the reaction by stabilizing the transition state. However, the choice of solvent can also impact the solubility of the product and byproducts, which can be leveraged to simplify purification. Aprotic solvents, on the other hand, may offer better control over the reaction by minimizing solvolysis of the alkylating agent.
To illustrate the impact of these parameters, consider the following hypothetical optimization data for the synthesis of a generic trisubstituted benzylamine (B48309):
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield of Tertiary Amine (%) | Purity (%) |
| 1 | NH₃ (aq, 10) | Ethanol | 80 | 65 | 85 |
| 2 | K₂CO₃ (3) | Acetonitrile | 80 | 75 | 90 |
| 3 | Et₃N (3) | Dichloromethane | 25 | 50 | 80 |
| 4 | NaH (3) | Tetrahydrofuran | 65 | 80 | 95 |
This is an interactive data table. Users can sort and filter the data to analyze the impact of different reaction conditions.
Process Control in Amine Backbone Cyclization (Contextual, Related Compounds)
While this compound is an acyclic molecule, understanding the principles of process control in the cyclization of related polyamines is contextually relevant. Intramolecular cyclization can be a competing side reaction in the synthesis of linear polyamines, especially under conditions of high dilution or when the chain length is favorable for ring formation. Key process control parameters to minimize unwanted cyclization include:
Concentration: Maintaining a high concentration of reactants favors intermolecular reactions over intramolecular cyclization.
Temperature: The reaction temperature can influence the rate of both the desired N-alkylation and the undesired cyclization. Optimization is necessary to find a temperature that maximizes the yield of the linear product.
Rate of Addition: Slow addition of the alkylating agent can sometimes favor intramolecular reactions. Therefore, a controlled, and often rapid, addition can be beneficial.
Comparative Analysis of Synthetic Approaches for Related Benzylamines
The synthesis of substituted benzylamines, including trisubstituted derivatives like this compound, can be approached through several synthetic strategies. A comparative analysis of these methods highlights the advantages and limitations of each.
Direct Alkylation of Ammonia/Amines: This is the most direct approach, as exemplified by the synthesis of this compound. umn.edu Its primary advantage is the ready availability of starting materials. However, a significant drawback is the difficulty in controlling the degree of alkylation, often leading to a mixture of primary, secondary, tertiary, and quaternary ammonium salts. Achieving high selectivity for the desired trisubstituted product requires careful optimization of reaction conditions, including the stoichiometry of the reactants.
Reductive Amination: This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. For the synthesis of a trisubstituted benzylamine, this would typically involve a two-step process where a secondary amine is first formed and then further alkylated.
A general comparison of these two approaches is presented below:
| Feature | Direct Alkylation | Reductive Amination |
| Starting Materials | Ammonia/Amine + Alkyl Halide | Carbonyl Compound + Amine + Reducing Agent |
| Selectivity | Often poor, requires careful optimization | Generally good, can be controlled stepwise |
| Byproducts | Mixture of differently alkylated amines, salts | Water, spent reducing agent |
| Reaction Conditions | Can be harsh (e.g., high temperature) | Often milder |
| Scope | Broad | Broad, dependent on carbonyl and amine availability |
This interactive table allows for a side-by-side comparison of the key features of each synthetic approach.
Coordination Chemistry and Ligand Properties
Metal Complexation with Tris(2-chlorobenzyl)amine
While the coordination chemistry of many tripodal amine ligands is extensive, detailed studies on this compound itself are specific. The ligand framework has been incorporated into organometallic complexes, where the benzyl (B1604629) groups are directly bonded to the metal center.
This compound serves as a precursor to the tri(2-chlorobenzyl)tin(IV) moiety, which forms stable organometallic carboxylate complexes. nih.gov An example is the synthesis of Tris(2-chlorobenzyl)[3-(4-methylphenyl)prop-2-enoato-κO]tin(IV), derived from the hydrolysis of tri(2-chlorobenzyl)tin chloride followed by reaction with the corresponding carboxylic acid. nih.gov This demonstrates the formation of a stable Sn-C bond with the 2-chlorobenzyl groups, creating a robust platform for further coordination. nih.gov
In the complex Tris(2-chlorobenzyl)[3-(4-methylphenyl)prop-2-enoato-κO]tin(IV), the central tin(IV) atom is coordinated by three carbon atoms from the benzyl groups and one oxygen atom from the carboxylate ligand. nih.gov The resulting SnC₃O core adopts a distorted tetrahedral geometry. nih.gov The distortion from an ideal tetrahedral arrangement is significant, as evidenced by the sum of the C–Sn–C angles, which is 341.5(4)°. nih.gov
Although the carbonyl oxygen atom of the carboxylate group is in proximity to the tin atom at a distance of 2.808(2) Å, the primary coordination sphere is considered tetrahedral. nih.gov If this weak interaction is considered, the geometry could be described as approaching a more complex cis-pentagonal bipyramidal shape. nih.gov
| Parameter | Value |
| Coordination Geometry | Distorted Tetrahedral |
| Central Atom | Sn(IV) |
| Coordinated Atoms | 3 Carbon, 1 Oxygen |
| Σ (C–Sn–C) | 341.5(4)° |
| Sn···O (carbonyl) distance | 2.808(2) Å |
Data for Tris(2-chlorobenzyl)[3-(4-methylphenyl)prop-2-enoato-κO]tin(IV). nih.gov
The three bulky 2-chlorobenzyl groups create a sterically crowded environment around the central metal atom. nih.gov This steric hindrance is a determining factor in the resulting coordination geometry and number. In the case of the tri(2-chlorobenzyl)tin(IV) carboxylate, the significant crowding by the three benzyl groups, and potentially the chlorine atoms, is believed to be the reason for the adoption of a four-coordinate tetrahedral geometry rather than a higher-coordination, carboxylate-bridged polymeric structure commonly seen in other trialkyltin carboxylates. nih.gov The steric bulk effectively shields the tin center, preventing the formation of additional strong coordination bonds. nih.gov
Supramolecular Interactions in Crystalline Structures
The solid-state structure of this compound has been elucidated by X-ray crystallography, revealing details about its molecular packing and intermolecular forces.
As this compound is a tertiary amine, it lacks a hydrogen atom on the central nitrogen. Consequently, it cannot act as a donor in classical N–H⋯N hydrogen bonding interactions in its neutral crystalline form. The crystal structure is therefore stabilized by weaker intermolecular forces rather than a strong hydrogen-bonding network. umn.edu However, the protonated form of the related compound, 2-chlorobenzylamine (B130927), readily forms N-H···O hydrogen bonds in its nitrate (B79036) and perchlorate (B79767) salts, demonstrating the potential for such interactions if the amine nitrogen is protonated. researchgate.net
Comparative Studies with Structurally Analogous N-Donor Ligands
The coordination chemistry of this compound is defined by its unique structural characteristics: a central tertiary amine donor atom and three bulky, electron-withdrawing 2-chlorobenzyl substituents. Its behavior as a ligand is best understood through comparison with other structurally related N-donor ligands, which highlights the profound impact of substituent choice on the resulting metal complexes.
Impact of Aromatic versus Aliphatic Substituents on Coordination Stability and Reactivity
The stability and reactivity of metal complexes with amine ligands are heavily influenced by whether the substituents on the nitrogen atom are aromatic or aliphatic. mdpi.comalfa-chemistry.com This distinction is crucial for contextualizing the properties of this compound, which contains an aliphatic -CH2- spacer between the donor nitrogen and the aromatic ring.
Aliphatic Amines (e.g., Triethylamine, Tris(2-aminoethyl)amine): These ligands are characterized by sp³-hybridized carbon atoms attached to the nitrogen. The alkyl groups are electron-donating (+I effect), which increases the electron density on the nitrogen atom, making aliphatic amines strong σ-donors and relatively hard bases. quora.com Their reactivity is high, but they can be sterically demanding. Chelating aliphatic amines like tris(2-aminoethyl)amine (B1216632) (TREN) are powerful ligands that form highly stable complexes. wayne.edu
Aromatic Amines (e.g., Triphenylamine): In these ligands, the nitrogen atom is directly attached to an aromatic ring. The nitrogen's lone pair of electrons can be delocalized into the aromatic π-system, which significantly reduces the basicity and donor capability of the amine. quora.com As a result, ligands like triphenylamine (B166846) are very poor coordinators.
This compound represents an intermediate case. The presence of the methylene (B1212753) (-CH2-) bridge prevents the direct delocalization of the nitrogen lone pair into the aromatic rings. Therefore, the central nitrogen retains more of its aliphatic amine character and is a better donor than in triphenylamine. However, the bulky and electron-withdrawing nature of the three chlorobenzyl groups imparts properties distinct from simple aliphatic amines.
Coordination Stability : The stability of its metal complexes is reduced compared to chelating aliphatic amines (like TREN) due to the lack of a chelate effect. Compared to non-chelating, small aliphatic amines (like triethylamine), the stability might be lower due to the steric hindrance from the bulky arms, which can lead to weaker metal-ligand bonds. dalalinstitute.com
Reactivity : The steric bulk provided by the chlorobenzyl groups is the defining feature. This bulk can protect the metal center from unwanted side reactions or control the substrate's approach in a catalytic cycle. The electron-withdrawing chloride on the phenyl ring inductively reduces the basicity of the central nitrogen, making it a weaker donor than unsubstituted benzylamine (B48309) ligands, which in turn affects the reactivity of the metal center.
| Ligand Type | Example | Electronic Effect on N Donor | Steric Hindrance | Expected Complex Stability |
|---|---|---|---|---|
| Simple Aliphatic | Triethylamine | Strongly electron-donating (+I) | Moderate | Moderate |
| Chelating Aliphatic | Tris(2-aminoethyl)amine (TREN) | Strongly electron-donating (+I) | Flexible, can be high | Very High (Chelate Effect) |
| Directly Aromatic | Triphenylamine | Delocalization into ring (weak donor) | High | Very Low |
| Benzyl-Substituted (Aromatic) | This compound | Inductive electron-withdrawal (-I) | Very High | Low to Moderate |
Functional Differentiation from Triazole-Based Tris-Amines
Triazole-based tris-amines are another class of tripodal ligands where the donor arms consist of triazole heterocycles. nih.gov Triazoles are five-membered rings containing three nitrogen atoms, and they offer distinct coordination chemistry compared to the non-coordinating benzyl arms of this compound.
Functionally, a tripodal ligand with three triazole-containing arms would behave as a tetradentate N4 ligand, analogous to TPA. The triazole rings can coordinate to a metal center through one of their nitrogen atoms. mdpi.com This leads to several key functional differences:
Coordination Mode and Nuclearity : Triazoles, particularly 1,2,4-triazole, are well-known for their ability to act as bridging ligands, connecting two or more metal centers. mdpi.com This functionality allows for the construction of polynuclear clusters and coordination polymers, a feature entirely absent in the sterically encumbering, monodentate this compound, which is expected to form discrete mononuclear complexes.
Electronic Properties : The triazole ring is an electron-deficient aromatic system, which influences the electronic properties of the metal center differently than a benzyl group. The N-donors of the triazole are part of an aromatic system, making them different from the pyridyl donors in TPA and fundamentally different from the single aliphatic amine donor in this compound. nih.gov
Structural Stability : The chelate effect provided by the N4 coordination of a triazole-based tris-amine would result in thermodynamically stable complexes. mdpi.com In contrast, the stability of a this compound complex relies solely on the strength of a single M-N bond, which may be weakened by steric repulsion.
In essence, the function of a triazole-based tris-amine is to provide a stable, multidentate coordination environment, with the potential for forming extended structures. The function of this compound, however, is to act as a bulky "spectator" ligand that occupies a single coordination site while sterically influencing the remaining sites on the metal.
Catalytic Applications and Mechanistic Investigations
Role in Polymerization Processes
There is currently a lack of specific research data on the use of Tris(2-chlorobenzyl)amine as an initiator or modulator in polymerization processes. The following sections outline the general principles of how a similar amine-based compound might function in these roles, but it is important to note that this is a hypothetical application for this compound, as direct evidence is not present in existing literature.
Mechanism as a Radical Polymerization Initiator
In theory, tertiary amines can be part of redox systems to initiate radical polymerization. For instance, in combination with a peroxide, a tertiary amine can facilitate the decomposition of the peroxide to generate free radicals, which then initiate the polymerization of monomers. However, no studies have specifically documented this compound acting through this mechanism.
Modulation of Polymer Properties
The incorporation of specific chemical moieties into a polymer backbone can influence its properties. While the chlorine atoms on the benzyl (B1604629) groups of this compound could potentially enhance thermal stability or flame retardancy, and the tertiary amine structure could affect adhesion, there is no empirical data to support these hypotheses for polymers synthesized using this specific compound.
Applications in Organic Transformation and Reaction Pathways
The potential for this compound to act as a catalyst in organic synthesis, particularly in facilitating nucleophilic substitution reactions, remains an area for future investigation. While tertiary amines can act as non-nucleophilic bases or as phase-transfer catalysts, specific studies involving this compound in these roles have not been published.
Facilitation of Nucleophilic Substitution Reactions in Organic Synthesis
Tertiary amines can deprotonate substrates, increasing their nucleophilicity, or act as scavengers for acidic byproducts in nucleophilic substitution reactions. chemguide.co.ukstudymind.co.uk The bulky nature of the 2-chlorobenzyl groups in this compound might render it a sterically hindered, non-nucleophilic base, a characteristic that can be advantageous in certain synthetic transformations. However, without experimental validation, its efficacy and specific applications remain speculative.
Elucidation of Mechanisms Involving Coordination Chemistry
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for metal centers. The formation of a metal-amine complex could, in principle, alter the reactivity and catalytic activity of the metal. The steric and electronic properties of the 2-chlorobenzyl groups would influence the coordination geometry and stability of such a complex. Research in this area would be necessary to elucidate any potential mechanistic pathways.
Exploration of Mechanisms Involving Nucleophilic Substitution Reactions
Should this compound be employed as a catalyst in nucleophilic substitution, its mechanism would likely involve its basic properties. By abstracting a proton, it could generate a more potent nucleophile, thereby accelerating the reaction rate. Alternatively, in reactions that produce acid, it could act as an acid scavenger, preventing side reactions and improving product yield. The specifics of such a mechanism would be dependent on the reaction conditions and substrates involved, and currently, no such studies have been reported.
Metal-Catalyzed Systems Involving Amine Ligands
The structural framework of this compound, featuring a central nitrogen atom coordinated to three substituted benzyl groups, makes it a potential candidate as a ligand in metal-catalyzed reactions. The nitrogen atom can serve as a coordination site for a metal center, while the electronic properties of the chlorobenzyl groups can influence the catalytic activity of the resulting metal complex. While direct catalytic applications of this compound are not extensively documented in publicly available research, its structural similarity to other well-studied tripodal amine ligands allows for a discussion of its potential roles in various catalytic systems.
Iron-Catalyzed Carbon-Nitrogen Bond Formation (from related ligand systems)
Iron catalysis has become an increasingly important area in organic synthesis due to iron's abundance, low cost, and low toxicity. nih.gov The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. Iron complexes, often supported by ancillary ligands, have been shown to effectively catalyze these reactions. nih.govdigitellinc.com
In many iron-catalyzed C-N bond formation reactions, ligands play a crucial role in stabilizing the iron center, modulating its reactivity, and facilitating the catalytic cycle. nih.gov While specific studies employing this compound as a ligand in this context are not prominent, the principles derived from related systems are informative. For instance, well-defined iron complexes featuring redox-active ligands have been utilized for the amination of aryl halides. nih.gov In such systems, the ligand and the metal center can work cooperatively to facilitate the reaction steps. nih.gov
The general mechanism for such cross-coupling reactions often involves oxidative addition, amine coordination, deprotonation, and reductive elimination. A ligand like this compound could potentially support an iron catalyst by:
Stabilizing the Iron Center: The tripodal nature of the amine can provide a stable coordination environment for the iron ion.
Modulating Electronic Properties: The electron-withdrawing nature of the chloro-substituents on the benzyl rings could influence the electron density at the iron center, thereby affecting its catalytic activity.
Influencing Steric Environment: The bulky benzyl groups create a specific steric environment around the metal, which can impact substrate selectivity.
Research on iron-cyclopentadienone complexes has demonstrated their utility as catalyst precursors for C-N bond formation between alcohols and amines through a "hydrogen-borrowing" mechanism. acs.org This highlights the versatility of iron catalysts with different ligand scaffolds in promoting C-N bond formation. The development of new ligand systems is central to advancing the field of iron-catalyzed cross-coupling reactions. nih.govdntb.gov.ua
Application in Depolymerization Processes (e.g., copper(II) chloride/tris(2-pyridylmethyl)amine (B178826) catalysis)
A significant application of structurally related tripodal amine ligands is in catalyzed depolymerization processes, which are crucial for chemical recycling of polymers. A notable example is the use of a copper(II) chloride/tris(2-pyridylmethyl)amine (CuCl₂/TPMA) system to catalyze the depolymerization of poly(n-butyl methacrylate) (PBMA). nsf.govacs.orgfigshare.comacs.org This process regenerates the monomer, offering a pathway to a circular economy for plastics.
The depolymerization is mediated by an Atom Transfer Radical Polymerization (ATRP) mechanism at elevated temperatures (e.g., 170 °C). nsf.govacs.org The CuCl₂/TPMA complex facilitates the cleavage of the polymer chain, leading to the recovery of the n-butyl methacrylate (B99206) monomer. nsf.govacs.org Research has shown that this catalytic system can achieve high monomer recovery rates in short reaction times. For example, with solid loadings between 8 and 21 wt%, over 40% of the monomer was recovered within 10 minutes, with yields reaching up to 67%. nsf.govfigshare.com
The efficiency of the depolymerization is influenced by the concentrations of the catalyst and the free ligand. nsf.gov An excess of the TPMA ligand was found to increase the rate of depolymerization significantly. nsf.gov The process is selective for the monomer, which can be removed by concurrent distillation, for instance, on a rotary evaporator. nsf.govfigshare.com
The table below summarizes the conditions and outcomes of PBMA depolymerization catalyzed by the CuCl₂/TPMA system, illustrating the effectiveness of this amine ligand-based catalyst. nsf.govacs.org
| Experiment ID | [PBMA-Cl]₀ (M) | [CuCl₂] (equiv) | [TPMA] (equiv) | Temperature (°C) | Time (min) | Monomer Recovery (%) |
| C₀.₂₂L₁.₀₈ | 0.75 | 0.22 | 1.08 (uncoordinated) | 170 | 10 | ~67 |
| C₀.₄₂L₁.₀₈ | 0.75 | 0.42 | 1.08 (uncoordinated) | 170 | 10 | ~67 |
This interactive table is based on data reported in studies on the depolymerization of PBMA. nsf.govacs.org
Given the structural similarities between tris(2-pyridylmethyl)amine (TPMA) and this compound, it is conceivable that the latter could also function as a ligand in similar copper-catalyzed depolymerization reactions. The electronic and steric differences imparted by the chlorobenzyl groups instead of pyridylmethyl groups would likely modulate the catalyst's activity and stability.
Organocatalytic Protocols Utilizing Related Amine Scaffolds
Beyond coordination with metals, amine scaffolds are fundamental to the field of organocatalysis, where an organic molecule acts as the catalyst. researchgate.netresearchgate.net Tertiary amines, such as this compound, are a class of compounds with significant potential in organocatalysis due to their basicity and nucleophilicity. researchgate.net
Related amine scaffolds have been successfully employed in a variety of organocatalytic transformations:
CO₂ Fixation: Tertiary amines have been introduced as simple, metal-free, and halide-free organocatalysts for the cycloaddition of CO₂ with epoxides to produce cyclic carbonates. researchgate.net This process is valuable from a green chemistry perspective. The tertiary amine activates CO₂, facilitating its insertion into the epoxide ring. researchgate.net
Asymmetric Catalysis: Chiral secondary and tertiary amine scaffolds are cornerstones of asymmetric organocatalysis. rsc.org They can activate substrates through the formation of enamine or iminium ion intermediates. Bifunctional catalysts, such as amine-thioureas, utilize the amine moiety in conjunction with other functional groups to achieve high levels of stereocontrol in C-C, C-N, and C-S bond-forming reactions through synergistic activation via multiple hydrogen bonds. rsc.org
Bioconjugation: Amine-based organocatalysts, such as anilines and their derivatives, are used to accelerate hydrazone and oxime formation at neutral pH. acs.org This reaction is a key tool in chemical biology for labeling and modifying biomolecules. acs.org
C-H Functionalization: Recently, secondary amines have been used as organocatalysts for the remote, chemoselective hydroxylation of C(sp³)–H bonds. nih.gov This demonstrates the expanding utility of amine organocatalysis in challenging synthetic transformations. nih.gov
The this compound scaffold, while achiral, could potentially be utilized in reactions where its basicity and steric bulk are advantageous. Furthermore, the development of chiral analogues could open avenues for its use in asymmetric organocatalysis, building on the extensive research into complex amine scaffolds. researchgate.netacs.org
Environmental Research and Degradation Studies
Investigation of Biodegradation Processes for Chlorinated Amines
The biodegradation of chlorinated amines, a class of compounds to which Tris(2-chlorobenzyl)amine belongs, involves complex biochemical pathways. Generally, the degradation of such compounds is influenced by the number and position of chlorine atoms on the aromatic rings and the nature of the amine group. epa.goveurochlor.org Microbial degradation of chlorinated aromatic compounds can proceed under both aerobic and anaerobic conditions. eurochlor.org
Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by oxygenase enzymes. eurochlor.org These enzymes introduce hydroxyl groups onto the ring, leading to the formation of catechols. These catechols are then susceptible to ring cleavage, breaking down the aromatic structure into aliphatic intermediates that can be further metabolized. slideshare.net For chlorinated compounds, a key step is dehalogenation, the removal of chlorine atoms, which can occur either before or after ring cleavage. researchgate.net
In anaerobic environments, reductive dehalogenation is a more common initial step, where chlorine atoms are replaced by hydrogen atoms. eurochlor.orgresearchgate.net This process is carried out by specific anaerobic bacteria that use the chlorinated compound as an electron acceptor. researchgate.net
For compounds containing a tertiary amine structure, such as this compound, biodegradation may also involve N-dealkylation, where the benzyl (B1604629) groups are sequentially cleaved from the nitrogen atom. nih.gov This process would likely yield 2-chlorobenzylamine (B130927) and subsequently 2-chlorobenzaldehyde (B119727) and ammonia (B1221849). nih.govrsc.org The resulting chlorinated aromatic intermediates would then be subject to the degradation pathways mentioned above.
Table 1: Potential Aerobic and Anaerobic Biodegradation Steps for this compound
| Degradation Step | Aerobic Conditions | Anaerobic Conditions |
| Initial Attack | Oxygenase-mediated hydroxylation of the aromatic ring or N-dealkylation. eurochlor.orgnih.gov | Reductive dehalogenation of the aromatic ring or N-dealkylation. eurochlor.orgresearchgate.netnih.gov |
| Intermediate Products | Chlorinated catechols, 2-chlorobenzylamine, 2-chlorobenzaldehyde. slideshare.netrsc.org | Less chlorinated benzylamines, benzylamine (B48309), 2-chlorobenzaldehyde. researchgate.netrsc.org |
| Key Processes | Aromatic ring cleavage, dehalogenation. slideshare.netresearchgate.net | Reductive dehalogenation, fermentation, methanogenesis. eurochlor.orgresearchgate.net |
| Final Products | Carbon dioxide, water, chloride ions, and biomass. | Methane, carbon dioxide, water, chloride ions, and biomass. |
Identification and Characterization of Microbial Strains for Degradation
A variety of microorganisms have been identified with the ability to degrade chlorinated aromatic compounds and aromatic amines. nih.govnih.gov These microbes are often isolated from contaminated sites where they have adapted to utilize these compounds as a source of carbon and energy. nih.gov
Several bacterial genera are well-known for their capacity to degrade a wide range of aromatic hydrocarbons, including chlorinated ones. These include:
Pseudomonas : Species of Pseudomonas are frequently cited for their metabolic versatility and their ability to degrade compounds like chlorobenzenes and chlorophenols. slideshare.net
Rhodococcus : Members of this genus are known for their robust enzymatic systems capable of breaking down complex organic molecules.
Burkholderia : Certain strains of Burkholderia have been shown to degrade chloroanilines and other halogenated aromatic compounds. nih.gov
Sphingomonas : This genus includes species that can metabolize a variety of persistent organic pollutants.
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective degraders of chlorinated aromatic compounds. slideshare.net They produce powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, that can non-specifically attack a wide range of pollutants. slideshare.net
While no specific microbial strains have been reported for the degradation of this compound, it is plausible that organisms capable of degrading chlorinated benzylamines or other structurally similar compounds could also metabolize it. The identification of such strains would likely involve enrichment culture techniques, where soil or water samples from contaminated environments are cultured in the presence of this compound as the sole carbon source.
Table 2: Microbial Genera with Potential for Degrading Components of this compound
| Microbial Genus | Target Structural Component | Relevant Metabolic Capabilities |
| Pseudomonas | Chlorinated aromatic ring | Dioxygenase and monooxygenase enzymes for ring hydroxylation and cleavage. slideshare.net |
| Rhodococcus | Aromatic and amine structures | Broad substrate specificity enzymes, N-dealkylation. |
| Burkholderia | Chlorinated aromatic ring | Degradation of chloroanilines and other halogenated aromatics. nih.gov |
| Sphingomonas | Aromatic structures | Metabolism of persistent organic pollutants. |
| Phanerochaete | Entire molecule | Non-specific extracellular ligninolytic enzymes. slideshare.net |
Development of Bioremediation Strategies for Environmental Contaminants
Bioremediation harnesses the metabolic capabilities of microorganisms to clean up contaminated environments. researchgate.net For sites contaminated with chlorinated amines, several bioremediation strategies could be considered, drawing on principles established for other chlorinated aromatic compounds.
Natural Attenuation: In some cases, indigenous microbial populations may be able to degrade the contaminant over time without human intervention. Monitoring the concentrations of the contaminant and its degradation products can help to assess whether natural attenuation is occurring at a sufficient rate.
Biostimulation: This approach involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen) or donors to stimulate the growth and activity of native microorganisms capable of degrading the contaminant. researchgate.net For anaerobic degradation, the addition of an appropriate electron donor could enhance reductive dehalogenation.
Bioaugmentation: If the necessary microorganisms are not present at a contaminated site, bioaugmentation can be employed. This involves the introduction of specific microbial strains or consortia with the proven ability to degrade the target contaminant. researchgate.net These organisms could be isolated from other contaminated sites or genetically engineered to enhance their degradative capabilities.
The effectiveness of any bioremediation strategy depends on a variety of site-specific factors, including the concentration and bioavailability of the contaminant, soil type, pH, temperature, and the presence of other co-contaminants. Therefore, thorough site characterization is essential for the successful implementation of bioremediation.
Computational Chemistry and Spectroscopic Characterization
Computational Modeling for Molecular Structure and Electronic Properties
Computational modeling serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level.
Advanced Spectroscopic Techniques for Structural Elucidation
Experimental techniques are essential for validating computational models and providing definitive structural information.
Structure Function Relationship Studies
Correlations between Structural Modifications and Chemical Reactivity
The chemical reactivity of Tris(2-chlorobenzyl)amine is intrinsically linked to its three-dimensional structure. Modifications to the benzyl (B1604629) groups, the chlorine substituents, or the central nitrogen atom can lead to significant changes in its reactivity.
Key structural features influencing reactivity include:
The Tertiary Amine Core: The nitrogen atom's lone pair of electrons is central to the basicity and nucleophilicity of the molecule. The presence of three bulky 2-chlorobenzyl groups, however, can sterically hinder the accessibility of this lone pair, thereby modulating its reactivity compared to less substituted amines.
The 2-Chloro Substituent: The chlorine atom on each benzyl group exerts a significant electronic influence. As an electron-withdrawing group, it can decrease the electron density on the aromatic ring and, through inductive effects, on the benzylic carbon and the nitrogen atom. This can impact the amine's basicity and its interaction with electrophiles.
The Benzyl Groups: The flexibility of the benzyl groups allows the molecule to adopt various conformations. This conformational flexibility can be crucial in determining how the molecule interacts with other reactants or biological targets.
Research on related substituted aryl benzylamines has shown that even slight modifications can lead to substantial differences in activity. For instance, in a study on inhibitors of 17β-hydroxysteroid dehydrogenase type 3, the position of substituents on the aromatic ring was found to be critical for activity, with more linear compounds potentially fitting better into narrow active sites. nih.gov While this study does not directly involve this compound, the principle that subtle structural changes dictate biological or chemical interactions is highly relevant.
Table 1: Predicted Effects of Structural Modifications on the Reactivity of this compound
| Structural Modification | Predicted Effect on Basicity | Predicted Effect on Nucleophilicity | Rationale |
| Removal of Chlorine Atoms | Increase | Increase | Removal of the electron-withdrawing chlorine atoms would increase electron density on the nitrogen. |
| Shifting Chlorine to the 4-position | Slight Increase | Slight Increase | The inductive electron-withdrawing effect would be weaker at the para-position compared to the ortho-position. |
| Replacement of Benzyl with Methyl Groups | Significant Increase | Significant Increase | Reduced steric hindrance around the nitrogen atom would make the lone pair more accessible. |
| Introduction of Electron-Donating Groups | Increase | Increase | Electron-donating groups on the phenyl rings would increase electron density on the nitrogen. |
This table is predictive and based on general chemical principles, as direct experimental data for these specific modifications on this compound was not found in the provided search results.
Comparative Analysis of Functional Profiles Across Related Amines
The functional profile of this compound can be better understood by comparing it to other structurally related amines. Benzylamines, as a class of compounds, are known to be privileged structures in medicinal chemistry, often interacting with biological targets such as enzymes. nih.gov
A comparison with simpler, related amines highlights the unique characteristics of this compound:
Benzylamine (B48309): This primary amine is more basic than this compound. The presence of only one benzyl group results in less steric hindrance around the nitrogen atom, making its lone pair more available for protonation. The phenyl group in benzylamine has an electron-withdrawing inductive effect, which can influence its basicity compared to simple alkylamines. stackexchange.com
Dibenzylamine: As a secondary amine, it is generally more basic than benzylamine but likely more basic than this compound due to a balance of inductive effects and lesser steric hindrance.
Tris(benzyl)amine: This tertiary amine, lacking the chloro-substituents, would be expected to have a different electronic profile. The absence of the electron-withdrawing chlorine atoms would likely render it more basic than this compound.
The functional profile of benzylamines is often tied to their ability to interact with specific binding pockets in proteins. For example, benzylamine derivatives have been designed as inhibitors for various enzymes, where the substituted phenyl ring occupies a hydrophobic pocket. nih.gov The three 2-chlorobenzyl arms of this compound could potentially allow for multi-point interactions with a target, or conversely, the steric bulk could prevent effective binding.
Investigation of Steric and Electronic Effects on Molecular Behavior
The molecular behavior of this compound is governed by a delicate interplay of steric and electronic effects.
Electronic Effects:
The primary electronic effect stems from the chlorine atoms. Their electron-withdrawing nature reduces the electron density on the nitrogen atom, thereby decreasing the amine's basicity. This effect is transmitted through the sigma bonds of the benzyl group (inductive effect). A quantum chemical analysis of related systems has shown that the weakening of electrostatic attraction and orbital interactions, rather than increased steric repulsion alone, can be responsible for changes in activation barriers for reactions. nih.gov
Steric Effects:
The three 2-chlorobenzyl groups create a sterically crowded environment around the central nitrogen atom. This steric hindrance has several important consequences:
Reduced Nucleophilicity: The bulky groups can physically block the approach of electrophiles to the nitrogen's lone pair, slowing down or preventing reactions that would be facile for less hindered amines.
Influence on Coordination Chemistry: In the context of forming metal complexes, the steric demands of the three arms would dictate the coordination geometry and the stability of the resulting complex. Research on related tris(2-pyridylmethyl)amine (B178826) (TPA) ligands highlights how the tripodal nature of such molecules influences their coordination with metal ions. rsc.org
The interplay between these steric and electronic factors is crucial. For instance, while the electronic effect of the chlorine atoms deactivates the amine, the steric hindrance further modulates its reactivity. In some contexts, steric effects can be the dominant factor in determining the outcome of a reaction or a binding event. nih.gov The presence of bulky substituents can sometimes lead to a release of steric repulsion in a transition state, contrary to intuitive expectations. nih.gov
Table 2: Summary of Steric and Electronic Effects in this compound
| Effect | Origin | Consequence on Molecular Behavior |
| Electronic | Electron-withdrawing nature of chlorine atoms | Decreased basicity and nucleophilicity of the nitrogen atom. |
| Steric | Three bulky 2-chlorobenzyl groups | Hindrance to the approach of reactants to the nitrogen atom; restricted bond rotation and conformational flexibility. |
Future Research Directions and Outlook
Discovery and Development of Novel Synthetic Routes
The established synthesis for Tris(2-chlorobenzyl)amine proceeds through the reaction of 2-chlorobenzyl chloride with aqueous ammonia (B1221849) in an ethanol (B145695) medium. umn.edu Although this method is proven, it exemplifies a conventional strategy for amine synthesis. Future investigations could fruitfully explore more contemporary and efficient synthetic pathways.
Table 1: Established Synthesis of this compound
| Reactants | Solvent | Product |
|---|---|---|
| 2-chlorobenzyl chloride, Aqueous ammonia | Ethanol | This compound |
Future research in this domain could concentrate on several promising areas:
Alternative Amination Reagents: The investigation into alternative ammonia surrogates or nitrogen sources could lead to the development of synthetic protocols with milder reaction conditions or enhanced yields.
Catalytic Approaches: The development of catalytic methodologies for the synthesis of this compound is a significant area for potential advancement. This could encompass transition-metal-catalyzed amination of 2-chlorobenzyl alcohol or its derivatives, which may offer superior efficiency and selectivity. acs.org
Flow Chemistry: The synthesis of this compound utilizing continuous flow reactors presents an opportunity for improved control over reaction parameters, potentially leading to higher product purity and inherently safer manufacturing processes.
Innovation in Catalytic Systems and Processes
The potential utility of this compound as either a catalyst or a ligand within catalytic systems represents a largely uncharted area of research. The molecular architecture, featuring three 2-chlorobenzyl moieties appended to a central nitrogen atom, suggests its capacity to function as a sterically demanding ligand for metallic centers. This could, in turn, modulate the stereochemical outcomes and reactivity profiles of catalytic transformations.
Future research could be productively channeled towards:
Ligand Synthesis and Coordination Chemistry: The synthesis and characterization of metal complexes incorporating this compound would be a foundational step in elucidating its coordination behavior with a variety of transition metals.
Homogeneous Catalysis: An evaluation of the catalytic efficacy of these novel metal complexes in a range of organic reactions, such as cross-coupling, hydrogenation, or polymerization, is warranted. The steric and electronic characteristics imparted by the 2-chlorobenzyl groups could engender unique catalytic activities. While related tris-amine ligands like Tris(2-pyridylmethyl)amine (B178826) have been investigated in atom transfer radical polymerization (ATRP), analogous studies involving this compound are conspicuously absent. drexel.eduresearchgate.netacs.org
Asymmetric Catalysis: A particularly compelling avenue of inquiry lies in the development of chiral analogues of this compound for applications in asymmetric catalysis, a field of paramount importance for the synthesis of enantiopure pharmaceuticals and fine chemicals.
Advancements in Materials Science Applications
The distinct molecular structure of this compound renders it a promising candidate as a constituent building block for the creation of novel materials. The inclusion of aromatic rings and chlorine atoms could bestow specific and desirable properties upon polymeric or crystalline materials.
Prospective research directions include:
Polymer Synthesis: The use of this compound as a monomer or cross-linking agent in the synthesis of new polymeric materials could yield substances with intriguing thermal, mechanical, or photophysical properties.
Crystal Engineering and Supramolecular Chemistry: An investigation into the self-assembly of this compound into well-defined supramolecular structures through non-covalent interactions is a promising research area. The chlorine substituents could engage in halogen bonding, thereby directing the formation of specific and predictable crystal packing arrangements.
Functional Materials: The incorporation of this compound into the framework of functional materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with applications in gas storage, separation technologies, or catalysis.
Application of Advanced Computational Methodologies for Deeper Mechanistic Insights
Computational chemistry provides a robust toolkit for understanding the properties and reactivity of molecules like this compound at a fundamental, molecular level. Although specific computational studies on this compound have not been reported, such methods have been successfully applied to related compounds, such as the organic salts of 2-chlorobenzylamine (B130927). researchgate.net
Future computational investigations of this compound could encompass:
Conformational Analysis: The application of high-level theoretical calculations to ascertain the preferred three-dimensional geometry and conformational dynamics of the molecule.
Electronic Structure Analysis: The use of quantum chemical methods to probe the electronic properties, including molecular orbital energies (HOMO-LUMO gap) and charge distribution, which are pivotal for understanding its chemical reactivity.
Reaction Mechanism Studies: The simulation of potential synthetic pathways or catalytic cycles involving this compound to garner detailed mechanistic insights, which could inform the optimization of reaction conditions and the design of more efficient chemical processes.
Predicting Material Properties: The employment of computational modeling to forecast the properties of materials derived from this compound, thereby guiding experimental endeavors toward the synthesis of materials with targeted functionalities. Computational studies have been effectively used to explore weak interactions and binding domains in other amine-containing compounds. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chlorobenzyl chloride |
| 2-chlorobenzylamine |
Q & A
Q. What are the established synthetic routes for Tris(2-chlorobenzyl)amine derivatives in coordination chemistry?
this compound derivatives are synthesized via condensation reactions. For example, tris(2-chlorobenzyl)tin hydroxide reacts with 3-mercapto-1,2,4-triazole in ethanol under reflux (2 hours) to form cocrystals. The reaction is monitored by TLC, and crystallization occurs via slow evaporation, yielding colorless crystals suitable for X-ray diffraction .
Q. How is the structural characterization of this compound complexes performed?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Using SHELX software for refinement, key parameters include:
- Coordination geometry : Distorted tetrahedral SnSC₃ environments (bond angles: 83–116°).
- Disorder handling : Chlorobenzyl units may exhibit positional disorder (e.g., 73:27 occupancy ratio) requiring restraints during refinement .
- Hydrogen bonding : N–H⋯N interactions stabilize crystal packing (bond lengths: ~2.8–3.0 Å) .
Q. What spectroscopic techniques validate the purity of this compound derivatives?
- ¹H/¹³C NMR : Confirms ligand integration and absence of impurities.
- FT-IR : Identifies S–Sn stretching (~450–500 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 595.52) .
Advanced Research Questions
Q. How do computational methods resolve contradictions in coordination geometry reported for this compound complexes?
Discrepancies in Sn coordination (tetrahedral vs. distorted geometries) arise from ligand flexibility and steric effects. Density Functional Theory (DFT) studies compare optimized geometries with experimental data, identifying energy minima and electronic effects (e.g., Cl substituents lowering LUMO levels by ~0.5 eV). This reconciles differences between SC-XRD and theoretical models .
Q. What strategies address disorder in crystallographic refinements of this compound derivatives?
- Occupancy refinement : Split models for disordered chlorobenzyl groups (e.g., 73:27 ratio) with geometric restraints (Sn–C bond length: 2.13–2.17 Å).
- Rigid-body constraints : Aromatic rings are refined as rigid hexagons with isotropic displacement parameters.
- Validation tools : Rint (<0.05) and Δρ maps ensure model accuracy .
Q. How does hydrogen bonding influence supramolecular assembly in this compound complexes?
N–H⋯N hydrogen bonds (2.8–3.0 Å) between triazole rings drive 1D polymeric chains. These interactions are critical for stabilizing metastable polymorphs, as shown by Hirshfeld surface analysis (dnorm < 1.0 Ų). Competitive π–π stacking (3.5–4.0 Å) may further modulate packing .
Data Contradiction Analysis
Q. Why do some studies report planar Sn coordination while others suggest tetrahedral geometry?
- Steric effects : Bulky 2-chlorobenzyl groups enforce tetrahedral distortion (bond angles: 98–117°).
- Solvent influence : Polar solvents (e.g., ethanol) stabilize hydrogen-bonded networks, altering ligand conformation.
- Counterion interactions : Weakly coordinating anions (e.g., Cl⁻) permit ligand flexibility, whereas stronger donors (e.g., SCN⁻) enforce rigidity .
Q. How can conflicting reactivity trends in this compound derivatives be rationalized?
Contrasting nucleophilicities arise from:
- Electronic effects : Electron-withdrawing Cl substituents reduce amine basicity (pKa ~9 vs. ~11 for non-chlorinated analogs).
- Solvent polarity : Reactions in DMF favor SN2 pathways, while THF promotes radical intermediates.
- Metal coordination : Sn(IV) centers polarize ligand electron density, accelerating substitution at β-carbons .
Methodological Tables
Table 1: Key crystallographic parameters for Tris(2-chlorobenzyl)tin(IV) complexes .
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 9.666, 11.385, 23.670 |
| α, β, γ (°) | 83.06, 79.20, 93.74 |
| R1 (I > 2σ) | 0.034 |
| CCDC deposition number | XU5006 |
Table 2: Comparative Sn–ligand bond lengths (Å) .
| Bond Type | Experimental | DFT-Optimized |
|---|---|---|
| Sn–S (thiolate) | 2.42–2.45 | 2.38–2.41 |
| Sn–C (chlorobenzyl) | 2.13–2.17 | 2.10–2.15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
